molecular formula C6H5BrFNO B1475055 4-Bromo-2-fluoro-6-methoxypyridine CAS No. 1227591-12-9

4-Bromo-2-fluoro-6-methoxypyridine

Cat. No.: B1475055
CAS No.: 1227591-12-9
M. Wt: 206.01 g/mol
InChI Key: OXJMCGLOJRTWPU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and methoxy functional groups attached to a pyridine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress. The interaction between this compound and p38α MAPK results in the inhibition of the enzyme’s activity, thereby modulating the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been shown to influence cell signaling pathways, particularly those involving MAPKs. By inhibiting p38α MAPK, this compound can alter gene expression and cellular metabolism, leading to reduced production of pro-inflammatory cytokines . Additionally, this compound has been observed to affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in inflammatory and autoimmune diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of p38α MAPK, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to the production of pro-inflammatory cytokines . Furthermore, this compound may also interact with other proteins and enzymes involved in cellular stress responses, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammatory responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK activity and reduce inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have distinct biochemical properties and contribute to the overall effects of this compound on cellular function and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, particularly those involved in inflammatory responses . Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of specific transporters that facilitate its uptake and localization.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with p38α MAPK and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methoxypyridine can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-6-methoxypyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, where this compound is synthesized by coupling 4-methoxyphenylboronic acid with this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using bromine or brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

    Oxidation and Reduction Products: Different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxypyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxypyridine: Similar structure but lacks the bromine atom.

    4-Bromo-2-methoxypyridine: Similar structure but lacks the fluorine atom.

    2,6-Difluoropyridine: Contains two fluorine atoms but lacks the methoxy and bromine groups.

Uniqueness

4-Bromo-2-fluoro-6-methoxypyridine is unique due to the presence of all three functional groups (bromine, fluorine, and methoxy) on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJMCGLOJRTWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227591-12-9
Record name 4-bromo-2-fluoro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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